molecular formula C10H12FNO B1396695 N-(2-Fluorobenzyl)oxetan-3-amine CAS No. 1340533-08-5

N-(2-Fluorobenzyl)oxetan-3-amine

Cat. No. B1396695
M. Wt: 181.21 g/mol
InChI Key: JFTZECJZUHUDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorobenzyl)oxetan-3-amine, otherwise known as NFBXA, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated amine that is used in a variety of laboratory experiments, including those involving organic synthesis and drug development. NFBXA is a versatile compound that can be used to study the mechanism of action of drugs, biochemical and physiological effects, and the advantages and limitations of lab experiments.

Scientific Research Applications

High-Pressure Reactions with Amines

N-p-fluorobenzyl-2-chlorobenzimidazole, which shares a fluorobenzyl component with N-(2-Fluorobenzyl)oxetan-3-amine, has been used in high-pressure S_NAr reactions with various primary and secondary amines. This process results in excellent yields of adducts, facilitating rapid access to compounds like astemizole and norastemizole (Barrett & Kerr, 1999).

Synthesis of Fluoroheterocyclic Ketene Aminals

Research into the synthesis of fluoroheterocyclic ketene aminals involved reactions of fluorobenzyl ketene dithioacetals with nitric acid and concentrated sulfuric acid. This study underscores the potential of fluorobenzyl compounds in the synthesis of complex organic structures (Li & Smith, 2001).

Fluorocyclization of Allyl Alcohols and Amines

A method for preparing 3-functionalized oxetanes, which could include structures similar to N-(2-Fluorobenzyl)oxetan-3-amine, utilized fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines. This approach marks the first instance of using fluorocyclization to construct four-membered heterocycles (Zhang et al., 2021).

Application in Radiotracer Synthesis

[18F]4-Fluorobenzyl iodide, a compound structurally related to N-(2-Fluorobenzyl)oxetan-3-amine, has been used in the synthesis of PET radiotracers. Its reactivity towards nitrogen and sulfur nucleophiles has been key in developing dopamine D1 and D2 receptor-based imaging agents (Mach et al., 1993).

Anti-Tubercular Agents Synthesis

The 2,4-diaminoquinazoline series, including compounds like N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, has been investigated as potential anti-tubercular agents. This research highlights the biological importance of fluorobenzyl derivatives in medicinal chemistry (Odingo et al., 2014).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZECJZUHUDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorobenzyl)oxetan-3-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorobenzyl)oxetan-3-amine
Reactant of Route 3
Reactant of Route 3
N-(2-Fluorobenzyl)oxetan-3-amine
Reactant of Route 4
Reactant of Route 4
N-(2-Fluorobenzyl)oxetan-3-amine
Reactant of Route 5
Reactant of Route 5
N-(2-Fluorobenzyl)oxetan-3-amine
Reactant of Route 6
Reactant of Route 6
N-(2-Fluorobenzyl)oxetan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.